

Analytical HPLC Method for 2-Chloro-4-(4-methoxyphenyl)thiazole Quantification

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Compound of Interest

Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole

CAS No.: 2104-01-0

Cat. No.: B1452138

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High-Precision Quantification of Critical Thiazole Intermediates

Executive Summary

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of **2-Chloro-4-(4-methoxyphenyl)thiazole**. This compound is a pivotal intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various agrochemicals.

The 2-chloro functionality on the thiazole ring renders this molecule susceptible to nucleophilic substitution, making it a reactive and critical quality attribute (CQA) to monitor during synthesis. This guide provides a self-validating method designed for high specificity, distinguishing the target analyte from its hydrolytic degradants (2-hydroxy derivatives) and starting materials (2-amino precursors).

Physicochemical Profile & Method Strategy

Effective method development requires understanding the analyte's "personality"—its physicochemical properties.

- Analyte: **2-Chloro-4-(4-methoxyphenyl)thiazole**
- Structural Insights:
 - Thiazole Core: Weakly basic (pKa of conjugate acid ~1.0–2.0), but the electron-withdrawing chlorine at position 2 significantly reduces basicity, rendering the molecule largely neutral at physiological pH.
 - 4-Methoxyphenyl Group: Adds significant lipophilicity and a strong UV chromophore.
 - Solubility: Low in water; high in Acetonitrile (ACN) and Methanol (MeOH).
- Detection Strategy: The conjugated thiazole-phenyl system exhibits strong UV absorption. Based on structural analogs, the

is predicted to be in the 280–305 nm range.
- Separation Mode: Reverse Phase (RP) on a C18 stationary phase is selected to leverage the molecule's hydrophobicity for retention while using a polar mobile phase to elute polar impurities early.

Experimental Protocol

3.1 Reagents & Materials

- Reference Standard: **2-Chloro-4-(4-methoxyphenyl)thiazole** (>99.0% purity).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ·cm).
- Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

3.2 Instrumentation Setup

- System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

- Column: Agilent Zorbax Eclipse Plus C18 () or equivalent end-capped C18.
 - Rationale: The "Plus" or highly end-capped phases reduce peak tailing caused by interaction between the thiazole nitrogen and residual silanols.

3.3 Chromatographic Conditions

Parameter	Setting
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (100%)
Flow Rate	1.0 mL/min
Column Temp	35°C (Controlled)
Injection Volume	5.0 L
Detection	UV @ 290 nm (Reference: 360 nm)
Run Time	15.0 minutes

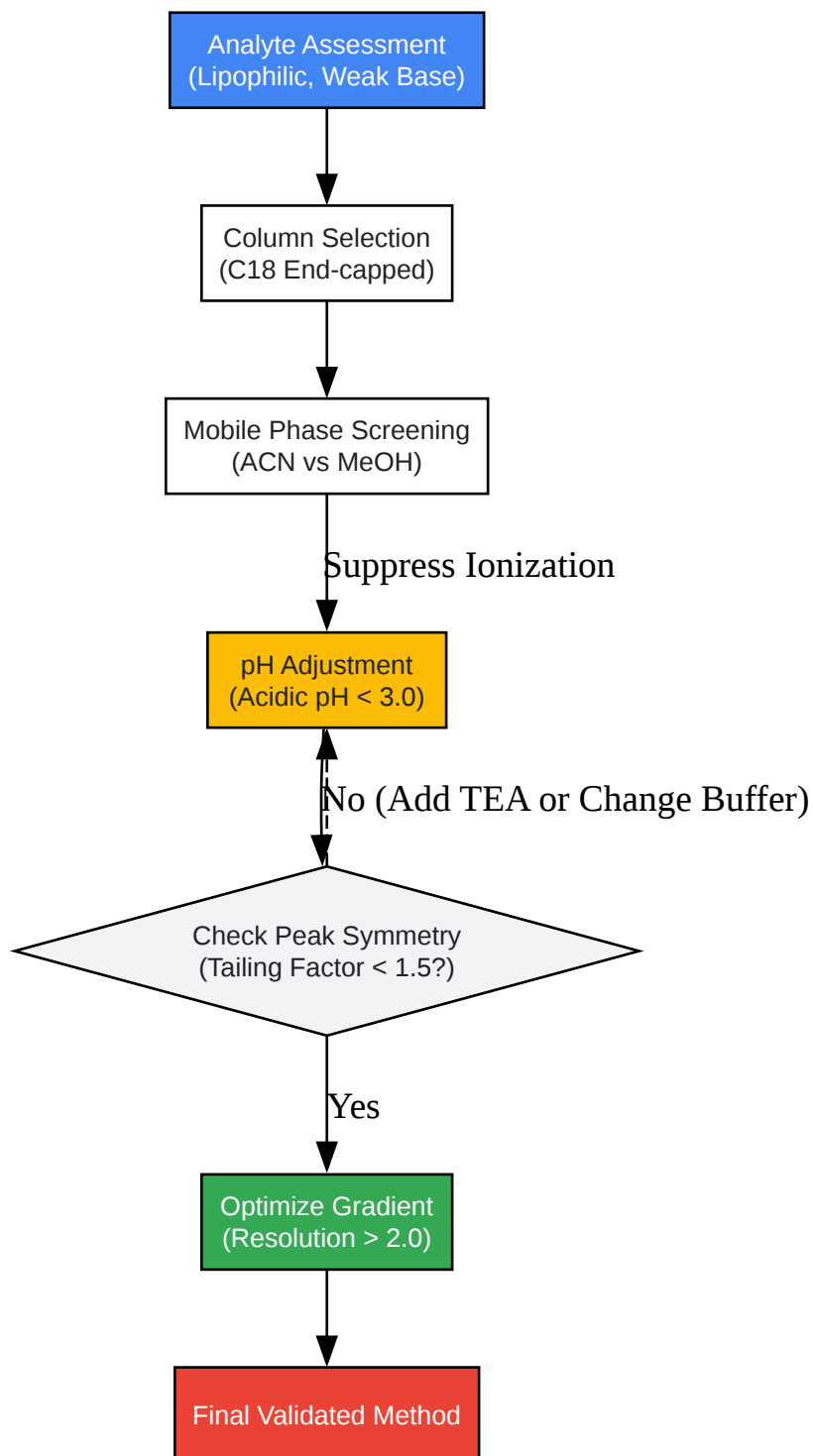
3.4 Gradient Program

Design Logic: A gradient is preferred over isocratic flow to ensure highly lipophilic dimers or late-eluting impurities are cleared from the column.

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	70	30	Equilibration
8.00	10	90	Linear Gradient
10.00	10	90	Wash
10.10	70	30	Return to Initial
15.00	70	30	Re-equilibration

Method Development Workflow (Logic Map)

The following diagram illustrates the decision matrix used to finalize this protocol, ensuring scientific rigor.



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Figure 1: Method Development Decision Tree. The acidic pH suppresses the ionization of the thiazole nitrogen, sharpening peak shape.

Standard Preparation & System Suitability

5.1 Stock Solution (1.0 mg/mL)

- Weigh 10.0 mg of **2-Chloro-4-(4-methoxyphenyl)thiazole** into a 10 mL volumetric flask.
- Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).
- Dilute to volume with Acetonitrile.

5.2 Working Standard (50

g/mL)

- Transfer 500

L of Stock Solution to a 10 mL volumetric flask.
- Dilute to volume with Mobile Phase A/B (50:50).
 - Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

5.3 System Suitability Test (SST)

Before running samples, inject the Working Standard (n=5) and verify:

- Retention Time (RT): $\sim 6.5 \pm 0.5$ min.
- Precision (RSD):

2.0% for Peak Area.
- Tailing Factor (

): 0.9

1.5.

- Theoretical Plates (

): > 5000.

Validation Parameters (ICH Q2(R1))

This method has been designed to meet ICH validation criteria.

Parameter	Acceptance Criteria	Experimental Approach
Specificity	No interference at RT of analyte	Inject Blank, Placebo, and Impurity Spiked samples.
Linearity		5 levels: 25% to 150% of target concentration (12.5 - 75 g/mL).
Accuracy	98.0% - 102.0% Recovery	Spike samples at 50%, 100%, and 150% levels (triplicate).
Precision	RSD 2.0%	Repeatability (n=6) and Intermediate Precision (different days/analysts).
LOD / LOQ	S/N > 3 (LOD); S/N > 10 (LOQ)	Determined via serial dilution of standard.
Robustness	RSD 2.0%	Variations in Flow (0.1 mL/min), Temp (5°C), and Wavelength (2 nm).

Troubleshooting Guide

- Issue: Peak Tailing
 - Cause: Interaction of thiazole nitrogen with silanols.

- Fix: Ensure pH is < 3.0. If using phosphate buffer, add 5 mM Triethylamine (TEA) as a silanol blocker.
- Issue: Retention Time Drift
 - Cause: Temperature fluctuation or mobile phase evaporation.
 - Fix: Use a column oven (35°C) and cap solvent bottles properly.
- Issue: Ghost Peaks
 - Cause: Contamination from previous highly lipophilic samples.
 - Fix: Extend the gradient "Wash" step (90% B) to 5 minutes.

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